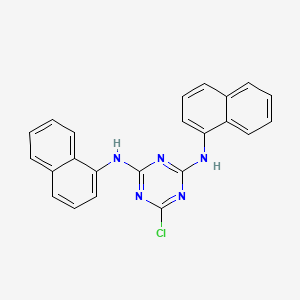

6-Chloro-N2,N4-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 1-naphthylamine under specific conditions. The reaction typically requires a solvent such as dioxane or water and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often between 70-80°C, to facilitate the substitution of the chlorine atom with the naphthylamine group . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.

Analyse Chemischer Reaktionen

6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Vergleich Mit ähnlichen Verbindungen

6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

Atrazine: 6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine, a widely used herbicide.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative used as a coupling reagent in peptide synthesis.

Biologische Aktivität

6-Chloro-N2,N4-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine (CAS No. 30355-07-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent. For instance:

- In vitro Studies : The compound showed significant cytotoxicity against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.83 |

| MCF-7 (Breast) | 16.32 |

| HeLa (Cervical) | 2.21 |

| HepG2 (Liver) | 12.21 |

These values indicate that the compound is particularly effective against HeLa cells, which are commonly used in cancer research .

The mechanisms underlying the anticancer activity of this triazine derivative include:

- Inhibition of Topoisomerases : The compound acts as a topoisomerase inhibitor, disrupting DNA replication and transcription processes essential for cancer cell proliferation.

- Regulation of Signaling Pathways : It has been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced protein synthesis and cell survival .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Xenograft Models : In vivo studies using nude mouse xenograft models demonstrated significant tumor volume reduction upon treatment with this compound. The results indicated a dose-dependent response, further supporting its potential as an effective anticancer agent .

- Combination Therapies : Research has also explored the effects of combining this compound with other chemotherapeutic agents. Preliminary findings suggest enhanced efficacy when used in conjunction with standard treatments for breast and lung cancers .

Eigenschaften

IUPAC Name |

6-chloro-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN5/c24-21-27-22(25-19-13-5-9-15-7-1-3-11-17(15)19)29-23(28-21)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHUFJNEBAPEIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.